4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine
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Overview
Description
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrFN
IUPAC Name: this compound
This compound belongs to the class of 4-hydroxybenzaldehyde derivatives, and its synthesis involves interesting reactions. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine typically involves the following steps:
Starting Material: Begin with 2,4-dihydroxybenzaldehyde.
Bromination: React 2,4-dihydroxybenzaldehyde with 1,2-dibromopropane to introduce the bromoethoxy group.
Ethylation: Ethylate the bromoethoxy intermediate using diethylamine.
Fluorination: Introduce the fluorine atom using appropriate reagents.
Triazine Formation: Cyclize the compound to form the 1,3,5-triazine ring.
Industrial Production:: Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
4-(2-Bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine can participate in various reactions:
Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Diethylamine, bromine, fluorine-containing reagents.
Major Products: The triazine ring can react further, yielding diverse products.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a versatile building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The precise mechanism by which 4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, this compound’s uniqueness lies in its combination of bromoethoxy, fluoro, and triazine moieties.
Properties
CAS No. |
95544-93-7 |
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Molecular Formula |
C9H14BrFN4O |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-N,N-diethyl-6-fluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14BrFN4O/c1-3-15(4-2)8-12-7(11)13-9(14-8)16-6-5-10/h3-6H2,1-2H3 |
InChI Key |
FVVVNLIQLLIJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)F)OCCBr |
Origin of Product |
United States |
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